2-Fluoro-4-(2-nitroethyl)anisole
Description
2-Fluoro-4-nitroanisole (CAS: 455-93-6) is a substituted anisole derivative with the molecular formula C₇H₆FNO₃ and a molar mass of 171.13 g/mol. Its structure consists of a methoxy group (-OCH₃) at position 1, a fluorine atom at position 2, and a nitro group (-NO₂) at position 4 on the benzene ring . This compound is a nitroaromatic derivative, characterized by its electron-withdrawing substituents, which significantly influence its reactivity and physical properties.
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-fluoro-1-methoxy-4-(2-nitroethyl)benzene |
InChI |
InChI=1S/C9H10FNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-3,6H,4-5H2,1H3 |
InChI Key |
MDAXPJSPDHTIRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(2-nitroethyl)anisole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(2-nitroethyl)anisole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Fluoro-4-(2-aminoethyl)anisole .
Scientific Research Applications
2-Fluoro-4-(2-nitroethyl)anisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of fluoro-substituted aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-nitroethyl)anisole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Physical Properties
The positional arrangement of substituents in fluoro-nitroanisole derivatives critically affects their properties. Key analogs include:
- Structural Effects: 2-Fluoro-4-nitroanisole: The fluorine (electron-withdrawing) at position 2 and nitro group (strongly electron-withdrawing) at position 4 create a highly deactivated aromatic ring. This reduces electrophilic substitution reactivity compared to anisole but directs incoming substituents to specific positions . 5-Fluoro-2-nitroanisole: The fluorine at position 5 introduces steric and electronic differences, which may influence crystallization behavior or reaction pathways .
Reactivity in Catalytic Processes
Evidence from catalytic studies on anisole derivatives provides indirect insights:
- Hydrogenolysis: Anisole derivatives adsorb parallel to metal surfaces (e.g., Cu (111)) via the aromatic ring. Substituents like nitro groups increase adsorption strength and alter reaction pathways (e.g., favoring demethoxylation over dehydroxylation). For example, nitro groups may slow demethoxylation due to their electron-withdrawing nature, increasing energy barriers for bond cleavage .
- Nitro Group Reduction : The nitro group in 2-fluoro-4-nitroanisole can be reduced to an amine (-NH₂), a critical step in synthesizing bioactive molecules. Comparatively, the position of the nitro group (e.g., para vs. meta to fluorine) affects reduction kinetics and selectivity .
Research Findings and Industrial Relevance
- Catalytic Selectivity: Studies on anisole hydrogenolysis highlight that ortho-substituents (e.g., fluorine) enhance benzene selectivity by stabilizing transition states during demethoxylation .
- Kinetics : Reactions involving nitroanisoles often follow pseudo-first-order kinetics, as seen in Pt/Al₂O₃-catalyzed anisole conversion .
- Safety Considerations : Nitroaromatics are generally hazardous due to explosive tendencies and toxicity, necessitating careful handling .
Biological Activity
2-Fluoro-4-(2-nitroethyl)anisole is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial and anti-inflammatory effects, and provide insights into its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound 2-Fluoro-4-(2-nitroethyl)anisole contains a fluorine atom and a nitroethyl substituent on an anisole framework. The presence of these functional groups contributes to its unique reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 2-Fluoro-4-(2-nitroethyl)anisole exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Table 1: Antimicrobial activity of related compounds.
Anti-inflammatory Activity
In addition to antimicrobial properties, the compound has shown potential anti-inflammatory effects. A study evaluated the impact of 2-Fluoro-4-(2-nitroethyl)anisole on inflammation markers in vitro.
- Cytokine Inhibition : The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages.
- Mechanism of Action : It appears to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammatory responses.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of 2-Fluoro-4-(2-nitroethyl)anisole against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 50 µg/mL against resistant Staphylococcus strains, suggesting potential as a therapeutic agent.
Case Study 2: In Vivo Anti-inflammatory Effects
A recent animal study investigated the anti-inflammatory effects of the compound in a model of induced arthritis. Mice treated with 2-Fluoro-4-(2-nitroethyl)anisole showed reduced swelling and joint damage compared to control groups, supporting its potential use in inflammatory conditions.
The biological activity of 2-Fluoro-4-(2-nitroethyl)anisole can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, thereby affecting cell signaling pathways involved in inflammation and microbial resistance.
- Enzyme Inhibition : It has been suggested that the nitro group may interact with enzymes critical for bacterial metabolism, leading to growth inhibition.
- Membrane Disruption : Similar compounds have demonstrated the ability to disrupt bacterial cell membranes, contributing to their antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
